molecular formula C15H15ClO B14536766 3-(4-Chlorophenyl)-1-phenylpropan-1-ol CAS No. 62056-15-9

3-(4-Chlorophenyl)-1-phenylpropan-1-ol

Cat. No.: B14536766
CAS No.: 62056-15-9
M. Wt: 246.73 g/mol
InChI Key: UTHFKEGAABJFEP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenylpropan-1-ol is a secondary alcohol featuring two aryl substituents: a 4-chlorophenyl group at the C3 position and a phenyl group at the C1 position of the propanol backbone. The hydroxyl group at C1 enables hydrogen bonding, influencing solubility and reactivity, while the aryl groups contribute to steric bulk and electronic effects. This compound is structurally distinct from its ketone analog, 3-(4-Chlorophenyl)-1-phenylpropan-1-one (CAS 5739-39-9), which replaces the hydroxyl group with a carbonyl .

Properties

CAS No.

62056-15-9

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenylpropan-1-ol

InChI

InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11H2

InChI Key

UTHFKEGAABJFEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(4-Chlorophenyl)-1-phenylpropan-1-ol and its analogs in terms of structure, properties, and bioactivity.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Functional Group Key Structural Features Reported Biological Activity
This compound - C₁₅H₁₅ClO ~246.74 Secondary alcohol Aryl groups at C1 (Ph) and C3 (4-ClPh) Not reported in evidence
1-(4-Chlorophenyl)-3-phenylpropan-1-ol 6948-70-5 C₁₅H₁₅ClO 246.737 Secondary alcohol Structural isomer: aryl groups reversed Not reported in evidence
3-(4-Chlorophenyl)-1-phenylpropan-1-one 5739-39-9 C₁₅H₁₃ClO 244.721 Ketone Conjugated ketone; aryl groups as above Not reported, but ketones often show higher reactivity
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one - C₁₅H₁₁ClO₂ ~258.46 α,β-unsaturated ketone Conjugated enone with 4-hydroxyphenyl IC₅₀ = 100 μg/mL (cytotoxic)
3-Amino-3-(4-chlorophenyl)propan-1-ol - C₉H₁₂ClNO ~199.65 Primary alcohol, amine Amino substituent at C3 Chiral separation studied via capillary electrophoresis

Key Comparative Analysis

In contrast, the conjugated enone system in 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one enables π-π interactions and electronic delocalization, which correlate with cytotoxic activity (IC₅₀ = 100 μg/mL) .

Structural Isomerism :

  • The positional isomer 1-(4-Chlorophenyl)-3-phenylpropan-1-ol (CAS 6948-70-5) differs only in the placement of aryl groups. This subtle change may alter steric interactions and crystal packing, affecting physical properties like melting points .

Biological Activity: α,β-unsaturated ketones (e.g., enones) exhibit cytotoxicity due to their electrophilic nature, enabling interactions with cellular nucleophiles .

Chiral Separation: Compounds like 3-Amino-3-(4-chlorophenyl)propan-1-ol require capillary electrophoresis with cyclodextrin selectors for enantiomer separation . The target compound’s two aryl groups may pose unique challenges in chiral resolution due to increased steric hindrance.

Synthetic Routes: While 3-(4-Chlorophenyl)-1-phenylpropan-1-one (CAS 5739-39-9) is synthesized via Friedel-Crafts acylation, the alcohol derivative could be obtained through ketone reduction (e.g., NaBH₄). Enones like 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one are typically synthesized via Claisen-Schmidt condensation .

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